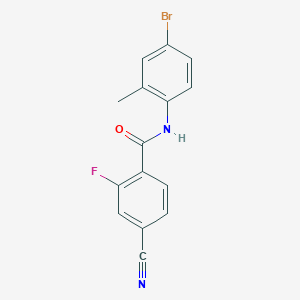
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide, also known as BMS-986165, is a small molecule inhibitor that is being developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. It belongs to the class of Janus kinase inhibitors, which target the JAK-STAT signaling pathway that plays a crucial role in immune cell activation and inflammation.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide is a selective inhibitor of the JAK1 and TYK2 kinases, which are involved in the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting these kinases, this compound can reduce the activation of immune cells and the production of cytokines, leading to a reduction in inflammation. This mechanism of action is similar to other JAK inhibitors such as tofacitinib and baricitinib.
Biochemical and physiological effects:
This compound has been shown to effectively inhibit the JAK1 and TYK2 kinases in vitro and in vivo. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and IFNγ. In a phase 2 clinical trial for psoriasis, this compound was shown to significantly improve skin clearance compared to placebo. However, it is important to note that JAK inhibitors can also have off-target effects and may increase the risk of infections and malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high selectivity for JAK1 and TYK2 kinases, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, it is important to note that JAK inhibitors can have off-target effects and may affect other signaling pathways. Additionally, the synthesis of this compound is not very efficient, which may limit its availability for lab experiments.
Orientations Futures
There are several future directions for the development of N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide. One direction is to evaluate its efficacy and safety in other autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential for combination therapy with other immunomodulatory agents. Furthermore, the development of more efficient synthesis methods and analogs of this compound may increase its availability and improve its pharmacological properties. Lastly, the long-term safety and efficacy of JAK inhibitors need to be further evaluated in clinical trials.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. It has been shown to inhibit the JAK1 and TYK2 kinases, which are involved in the activation of immune cells and the production of pro-inflammatory cytokines. In a phase 2 clinical trial for psoriasis, this compound was shown to significantly improve skin clearance compared to placebo. It is currently being evaluated in phase 3 clinical trials for psoriasis and lupus.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c1-9-6-11(16)3-5-14(9)19-15(20)12-4-2-10(8-18)7-13(12)17/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHPITFYOCDLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


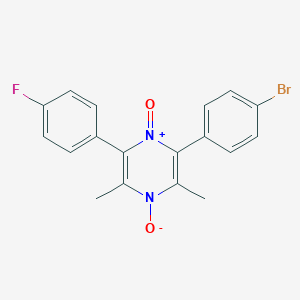

![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane](/img/structure/B4236992.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)
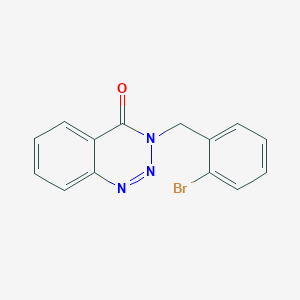
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B4237026.png)
![2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N-1-naphthylacetamide](/img/structure/B4237032.png)
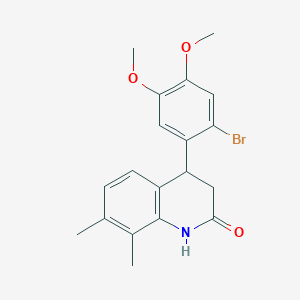
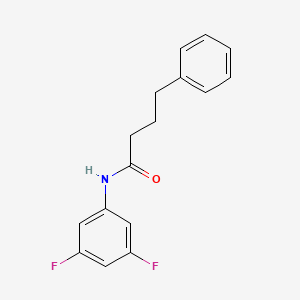
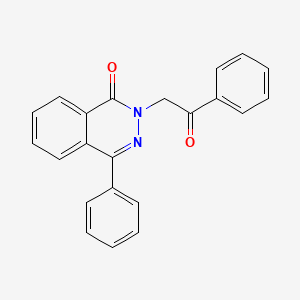
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)

![5-bromo-N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4237089.png)
![N-[4-(allyloxy)phenyl]-3-methoxybenzamide](/img/structure/B4237094.png)
